Vecabrutinib

Catalog No.
S546650
CAS No.
1510829-06-7
M.F
C22H24ClF4N7O2
M. Wt
529.9 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Vecabrutinib

CAS Number

1510829-06-7

Product Name

Vecabrutinib

IUPAC Name

(3R,4S)-1-(6-amino-5-fluoropyrimidin-4-yl)-3-[(3R)-3-[3-chloro-5-(trifluoromethyl)anilino]-2-oxopiperidin-1-yl]piperidine-4-carboxamide

Molecular Formula

C22H24ClF4N7O2

Molecular Weight

529.9 g/mol

InChI

InChI=1S/C22H24ClF4N7O2/c23-12-6-11(22(25,26)27)7-13(8-12)32-15-2-1-4-34(21(15)36)16-9-33(5-3-14(16)19(29)35)20-17(24)18(28)30-10-31-20/h6-8,10,14-16,32H,1-5,9H2,(H2,29,35)(H2,28,30,31)/t14-,15+,16-/m0/s1

InChI Key

QLRRJMOBVVGXEJ-XHSDSOJGSA-N

SMILES

Array

solubility

Soluble in DMSO

Synonyms

SNS-062; SNS 062; SNS062; FP182; FP 182; FP-182; BSK-4841; BSK4841; BSK 4841; BIIB-062; BIIB062; BIIB 062; Vecabrutinib.

Canonical SMILES

C1CC(C(=O)N(C1)C2CN(CCC2C(=O)N)C3=NC=NC(=C3F)N)NC4=CC(=CC(=C4)C(F)(F)F)Cl

Isomeric SMILES

C1C[C@H](C(=O)N(C1)[C@H]2CN(CC[C@@H]2C(=O)N)C3=NC=NC(=C3F)N)NC4=CC(=CC(=C4)C(F)(F)F)Cl

The exact mass of the compound Vecabrutinib is 529.1616 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Vecabrutinib (CAS: 1510829-06-7), also known as SNS-062, is a potent, reversible, non-covalent inhibitor of Bruton's Tyrosine Kinase (BTK) and Interleukin-2-inducible T-cell Kinase (ITK). Unlike first-generation (ibrutinib) and second-generation (acalabrutinib, zanubrutinib) BTK inhibitors that rely on irreversible covalent binding to the Cys481 residue, vecabrutinib utilizes a distinct binding mode that does not require C481 engagement. It demonstrates a biochemical IC50 of 2.9 nM for wild-type BTK and maintains a highly selective kinome profile across 234 tested kinases. For procurement in preclinical development, assay validation, and structural biology, vecabrutinib serves as a critical baseline material for investigating reversible kinase inhibition, short target residence times, and B-cell receptor (BCR) signaling pathways independent of covalent target tethering [1].

Substituting vecabrutinib with standard covalent BTK inhibitors like ibrutinib or acalabrutinib fundamentally compromises experiments involving acquired resistance models. Covalent inhibitors irreversibly bind to the Cys481 residue; when this residue mutates (e.g., C481S), their binding affinity and inhibitory efficacy drop precipitously, often by 40- to 100-fold. In contrast, vecabrutinib's reversible, non-covalent mechanism allows it to maintain near-equipotent activity against both wild-type and C481S-mutated BTK. Furthermore, substituting vecabrutinib with other non-covalent inhibitors like pirtobrutinib or fenebrutinib alters the pharmacokinetic and pharmacodynamic baselines, as vecabrutinib exhibits a uniquely short target residence time of approximately 15 minutes compared to the prolonged residence times (>300 minutes) of its in-class peers. Therefore, exact procurement of vecabrutinib is mandatory for assays requiring short-acting, mutation-agnostic BTK inhibition [1].

Biochemical Efficacy Retention Against C481S BTK Mutation

In recombinant kinase assays, vecabrutinib demonstrates equipotent inhibition of both wild-type and mutated BTK, whereas ibrutinib suffers a massive loss of potency. Specifically, vecabrutinib inhibits WT BTK with an IC50 of 2.9 nM and C481S BTK with an IC50 of 4.4 nM. In direct contrast, ibrutinib's IC50 shifts from 0.58 nM (WT) to 25.7 nM (C481S), representing an approximate 40-fold loss in potency. Against the C481S variant, vecabrutinib is quantified as 6 times more potent than ibrutinib and over 640 times more potent than acalabrutinib [1].

Evidence DimensionBiochemical IC50 against C481S mutated BTK
Target Compound DataVecabrutinib: 4.4 nM
Comparator Or BaselineIbrutinib: 25.7 nM
Quantified DifferenceVecabrutinib is ~6-fold more potent than ibrutinib against the C481S mutation.
ConditionsRecombinant kinase assay

Ensures reliable suppression of B-cell receptor signaling in ibrutinib-resistant biochemical models where covalent inhibitors fail.

Distinct Target Residence Time Profile

Among non-covalent BTK inhibitors, vecabrutinib exhibits a highly differentiated kinetic profile characterized by a rapid off-rate. In in vitro target engagement assays, the BTK residence time for vecabrutinib is approximately 15 to 16 minutes for both WT and C481S variants. This is significantly shorter than other non-covalent comparators such as ARQ 531 (128 minutes), pirtobrutinib (314 minutes), and fenebrutinib (557 minutes) [1].

Evidence DimensionBTK target residence time
Target Compound DataVecabrutinib: 15 minutes
Comparator Or BaselinePirtobrutinib: 314 minutes; Fenebrutinib: 557 minutes
Quantified Difference>20-fold shorter residence time than pirtobrutinib.
ConditionsIn vitro BTK engagement kinetic assays

Allows researchers to procure a specific tool compound for evaluating the pharmacodynamic effects of rapid, transient BTK target engagement versus prolonged inhibition.

Cellular Potency in Engineered Resistance Models

The biochemical efficacy of vecabrutinib translates directly into cellular models of acquired resistance. In 293 cells engineered to express C481S BTK, vecabrutinib maintained an IC50 for phosphorylated BTK (pBTK) of 0.80 μM, which is comparable to its WT IC50 of 0.57 μM. Conversely, ibrutinib exhibited a 100-fold loss of cellular potency, shifting from a WT IC50 of 0.016 μM to a C481S IC50 of 1.7 μM [1].

Evidence DimensionCellular pBTK inhibition (IC50) in C481S expressing cells
Target Compound DataVecabrutinib: 0.80 μM
Comparator Or BaselineIbrutinib: 1.7 μM
Quantified DifferenceVecabrutinib demonstrates 2.1-fold greater absolute cellular potency against the mutant, bypassing a 100-fold resistance shift seen with ibrutinib.
Conditions293 cell line expressing C481S BTK, pBTK auto-phosphorylation assay

Validates vecabrutinib as a superior procurement choice for whole-cell phenotypic screening and mechanistic studies in ibrutinib-resistant environments.

Ibrutinib-Resistant B-Cell Malignancy Modeling

Because vecabrutinib retains low-nanomolar potency against the C481S mutation (IC50 = 4.4 nM), it is the optimal reference standard for developing and validating in vitro and in vivo models of relapsed/refractory Chronic Lymphocytic Leukemia (CLL) and Mantle Cell Lymphoma (MCL). It allows researchers to isolate BTK-dependent signaling from covalent-binding dependencies [1].

Kinetic and Residence Time Benchmarking

With its uniquely short target residence time of ~15 minutes, vecabrutinib is a critical comparator compound for structural biology and pharmacology labs studying the relationship between drug-target residence time and in vivo efficacy. It serves as a rapid-off-rate baseline when evaluating novel non-covalent BTK inhibitors like pirtobrutinib or fenebrutinib[2].

Dual BTK/ITK Inhibition Assays

Vecabrutinib demonstrates potent inhibition of ITK (Kd = 2.2 nM, IC50 = 24 nM), making it highly suitable for immunological assays investigating T-cell receptor signaling and T-cell mediated autoimmune responses, where dual suppression of B-cell and T-cell pathways is required without the off-target EGFR toxicities associated with first-generation inhibitors [3].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

2.7

Hydrogen Bond Acceptor Count

11

Hydrogen Bond Donor Count

3

Exact Mass

529.1616134 Da

Monoisotopic Mass

529.1616134 Da

Heavy Atom Count

36

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

PQ7O0OB5GU

Wikipedia

(3R,4S)-1-(6-amino-5-fluoropyrimidin-4-yl)-3-[(3R)-3-[3-chloro-5-(trifluoromethyl)anilino]-2-oxopiperidin-1-yl]piperidine-4-carboxamide

Dates

Last modified: 08-15-2023

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